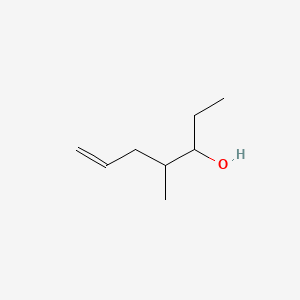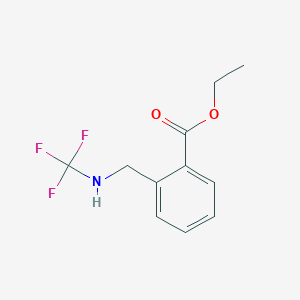
5-(Isocyanomethyl)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Isocyanomethyl)-1,3-benzenediol is an organic compound that features both isocyanide and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of resorcinol with chloroform and potassium hydroxide to form the intermediate 5-(chloromethyl)-1,3-benzenediol, which is then treated with silver cyanide to yield the desired isocyanomethyl derivative .
Industrial Production Methods
Industrial production of 5-(Isocyanomethyl)-1,3-benzenediol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Isocyanomethyl)-1,3-benzenediol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under appropriate conditions.
Reduction: The isocyanide group can be reduced to form corresponding amines.
Substitution: The isocyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can react with the isocyanomethyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Isocyanomethyl)-1,3-benzenediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Isocyanomethyl)-1,3-benzenediol involves its reactivity due to the presence of both isocyanide and phenol groups. The isocyanide group can act as a nucleophile or electrophile, participating in various chemical reactions. The phenol groups can undergo oxidation and substitution reactions, contributing to the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Isocyanomethyl)-1,3-benzenediol: Unique due to the presence of both isocyanide and phenol groups.
5-(Chloromethyl)-1,3-benzenediol: Precursor in the synthesis of the isocyanomethyl derivative.
5-(Aminomethyl)-1,3-benzenediol: Similar structure but with an amine group instead of an isocyanide.
Propriétés
Numéro CAS |
602261-97-2 |
|---|---|
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
5-(isocyanomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H7NO2/c1-9-5-6-2-7(10)4-8(11)3-6/h2-4,10-11H,5H2 |
Clé InChI |
XCDUKHUVLMFXKC-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















